Product packaging for 3-methyl-N-(6-methylpyridin-2-yl)benzamide(Cat. No.:CAS No. 346720-66-9)

3-methyl-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B2829651
CAS No.: 346720-66-9
M. Wt: 226.27 g/mol
InChI Key: AKCGNQRHTCXVRF-UHFFFAOYSA-N
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Description

3-methyl-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C 14 H 14 N 2 O . It belongs to a class of N-(6-methylpyridin-2-yl)benzamide derivatives, which are frequently explored in scientific research as versatile intermediates and scaffolds in medicinal chemistry and drug discovery . The structure features a benzamide group substituted at the meta position with a methyl group and linked to a 6-methylpyridin-2-yl amine. This core structure is of significant interest for the development of novel bioactive molecules. Researchers utilize this family of compounds as building blocks for synthesizing more complex structures. While the specific biological profile of this compound is not fully delineated, closely related analogs are investigated for their potential interactions with various biological targets, underscoring the value of this chemical series in hit-to-lead optimization programs . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and referring to the material's Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B2829651 3-methyl-N-(6-methylpyridin-2-yl)benzamide CAS No. 346720-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-5-3-7-12(9-10)14(17)16-13-8-4-6-11(2)15-13/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCGNQRHTCXVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346720-66-9
Record name 3-Methyl-N-(6-methyl-2-pyridinyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346720669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-N-(6-METHYL-2-PYRIDINYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7946H6D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Strategies for Amide Bond Formation in N-(6-methylpyridin-2-yl)benzamides

The synthesis of the core structure of 3-methyl-N-(6-methylpyridin-2-yl)benzamide and its related compounds hinges on the efficient formation of an amide linkage between a benzoic acid derivative and an aminopyridine derivative. Several classical and modern synthetic strategies are employed to achieve this transformation.

Condensation Reactions of 3-Methylbenzoic Acid Derivatives with 2-Amino-6-methylpyridine (B158447)

The direct condensation of a carboxylic acid and an amine is a fundamental approach to amide synthesis. In the context of this compound, this would involve the reaction between 3-methylbenzoic acid and 2-amino-6-methylpyridine. Such reactions typically require high temperatures to drive off water, often with the aid of a catalyst.

Prior to amide formation, the acidic 3-methylbenzoic acid and the basic 2-amino-6-methylpyridine can undergo an acid-base reaction to form a salt, 2-amino-6-methylpyridinium 3-methylbenzoate. The formation and crystal structure of such organic acid-base salts have been characterized, revealing connections between the components through N—H⋯O and N—H⋯N hydrogen bonds, which self-assemble into complex networks researchgate.net. While this salt formation represents the initial interaction, forcing conditions are necessary to overcome the activation energy for dehydration and form the covalent amide bond.

Direct amidation reactions can also be facilitated by coupling agents that activate the carboxylic acid component, enabling the reaction to proceed under milder conditions.

Utilization of Acyl Chlorides and Aminopyridines

A more reactive and widely used method for forming the amide bond involves a two-step process: the conversion of the carboxylic acid to a more electrophilic derivative, such as an acyl chloride, followed by its reaction with the amine. rsc.org

For the synthesis of this compound, 3-methylbenzoic acid is first converted to 3-methylbenzoyl chloride. This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orggoogle.com

The resulting 3-methylbenzoyl chloride is then reacted with 2-amino-6-methylpyridine. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. ukm.edu.my This method is highly efficient, often providing moderate to good yields of the desired amide. ukm.edu.my Studies on related N-(methylpyridin-2-yl)benzamides have reported yields ranging from 70-88% using this acyl chloride methodology. ukm.edu.my

Table 1: Representative Conditions for Amide Synthesis via Acyl Chlorides

Carboxylic Acid PrecursorChlorinating AgentAmineBaseSolventYield
6-(methoxycarbonyl)pyridine-2-carboxylic acidThionyl Chloride (SOCl₂)2-amino-3-methyl pyridineTriethylamineDichloromethane70-88% ukm.edu.my
4-(methylamino)-3-nitrobenzoic acidThionyl Chloride (SOCl₂)ethyl 3-(pyridin-2-ylamino)propanoateNot specifiedNot specifiedNot specified google.com
Generic Carboxylic AcidOxalyl ChloridePyrrolidineNot applicableDichloromethaneNot specified orgsyn.org

Palladium-Catalyzed Coupling Reactions in Analog Synthesis

To explore structure-activity relationships and develop new chemical entities, the synthesis of analogs of this compound is crucial. Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl and pyridinyl rings of the core scaffold, allowing for the introduction of a wide variety of substituents. nih.gov

Suzuki Coupling for Aryl Substitution

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate. nih.gov This reaction can be applied to synthesize analogs of this compound by first preparing a halogenated version of the parent molecule (e.g., containing a bromine or chlorine atom on either aromatic ring).

This halogenated intermediate can then be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst (such as Pd(OAc)₂ or more advanced precatalysts), a suitable phosphine (B1218219) ligand, and a base. This strategy allows for the systematic introduction of different aryl groups at specific positions, creating a library of analogs for further study. researchgate.net

Sonogashira Cross-Coupling for Ethynyl (B1212043) Linkages in Related Scaffolds

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. For the synthesis of analogs, a halogenated derivative of this compound can be coupled with various terminal alkynes.

This methodology is particularly useful for introducing rigid ethynyl linkers, which can be used to connect other functional groups or to probe the spatial requirements of a biological target. Microwave-assisted Sonogashira couplings on related heterocyclic scaffolds, such as 2-(6-chloropyridin-3-yl)-1H-benzimidazole, have been shown to be highly efficient, offering advantages like shorter reaction times and higher yields. researchgate.net

Table 2: Palladium-Catalyzed Reactions for Analog Synthesis

Reaction TypeStarting MaterialCoupling PartnerCatalyst System (Typical)Product Feature
Suzuki CouplingHalogenated Benzamide (B126)Arylboronic AcidPd Catalyst + Ligand + BaseAryl-Aryl Bond nih.gov
Sonogashira CouplingHalogenated BenzamideTerminal AlkynePd Catalyst + Cu(I) salt + BaseAryl-Alkyne Bond nih.govresearchgate.net
CyanationHalogenated BenzamideCyanide Source (e.g., Zn(CN)₂)Pd Catalyst + LigandAryl-Nitrile Group researchgate.netnih.gov

Palladium-Catalyzed Cyanation Strategies

The introduction of a cyano (nitrile) group onto an aromatic ring can be achieved through palladium-catalyzed cyanation of an aryl halide or triflate. nih.gov This transformation is a valuable method for producing analogs, as the nitrile group is a versatile functional handle that can be further converted into other groups, such as amines, carboxylic acids, or tetrazoles.

The reaction typically involves treating a halogenated this compound derivative with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), in the presence of a palladium catalyst like Pd₂(dba)₃ and a phosphine ligand. researchgate.net Significant progress has been made in developing catalyst systems that are resistant to poisoning by the cyanide ion, making this a reliable method for the synthesis of aryl nitriles. nih.govresearchgate.net

Derivatization and Functional Group Interconversions of the Benzamide Backbone

The N-pyridinyl benzamide backbone is a versatile scaffold that allows for a range of chemical modifications. These transformations are crucial for developing new derivatives with tailored properties. The derivatization primarily targets the aromatic rings and the amide linkage, enabling the introduction of various functional groups that can alter the molecule's electronic, steric, and physicochemical characteristics.

Halogenation and Nitro Reduction Reactions

Halogenation and nitro reduction are fundamental transformations in the derivatization of aromatic systems like the one present in this compound.

Halogenation is a key example of electrophilic aromatic substitution where a hydrogen atom on the benzene (B151609) ring is replaced by a halogen (e.g., Cl, Br, I). libretexts.org This process typically requires a catalyst to activate the halogen, making it sufficiently electrophilic to overcome the aromatic stability of the benzene ring. libretexts.org While specific studies on the direct halogenation of this compound are not detailed in the provided sources, the general principles apply. For instance, the synthesis of related halogenated benzamide derivatives often involves using precursors that are already halogenated. An example is the synthesis of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(aryl)benzamides, which starts from halogenated benzoic acid derivatives. mdpi.com The presence of a chlorine atom or a nitro group on the benzene ring of N-substituted benzamide derivatives has been noted to decrease their anti-proliferative activity in some contexts. nih.gov

Nitro reduction is another critical functional group interconversion. The nitro group (NO₂) can be introduced onto the aromatic ring via nitration, using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. libretexts.org This group acts as a deactivator for subsequent electrophilic substitutions. libretexts.org The true synthetic utility of the nitro group often lies in its reduction to an amino group (NH₂). masterorganicchemistry.com This transformation is pivotal as the resulting amine is a versatile functional group that can undergo a wide array of subsequent reactions. libretexts.orgmasterorganicchemistry.com Common methods for reducing aromatic nitro compounds to anilines include catalytic hydrogenation (e.g., using Pd-C, PtO₂, or Raney nickel) or reaction with metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comwikipedia.org For example, in the synthesis of precursors for benzimidazole (B57391) derivatives, a nitro group on a benzamide structure is catalytically reduced using Pd-C to yield a diamine compound. google.com

TransformationReagents/ConditionsProduct Functional GroupCitation
Halogenation Halogen (Cl₂, Br₂) + Lewis Acid CatalystAryl Halide libretexts.org
Nitration HNO₃ + H₂SO₄Nitroarene libretexts.org
Nitro Reduction 1. Fe, Sn, or Zn in acid2. Catalytic Hydrogenation (H₂, Pd/C)Aryl Amine masterorganicchemistry.comwikipedia.org

Introduction of Diverse Substituents on the Aromatic Rings

The introduction of various substituents onto the benzamide and pyridine rings of the core structure is a primary strategy for modulating its properties. The nature and position of these substituents can significantly influence the molecule's conformation and electronic distribution. nih.gov

On the pyridine ring, the presence of an electronegative nitrogen atom creates an electron-deficient system, particularly at the 2, 4, and 6 positions. researchgate.net This electronic deficiency affects the reactivity of substituents. For example, amino groups at the 2- and 6-positions are less basic due to the delocalization of electron density to the ring nitrogen. researchgate.net The introduction of a methyl group at the 6-position, as in the target molecule, influences the electronic landscape of the pyridine ring.

The synthesis of various N-(pyridin-2-yl)-benzamide derivatives has shown that the presence of different substituents on the pyridine ring can slightly reduce the reaction yield in some catalytic systems. mdpi.com

Ring SystemSubstituent EffectConsequenceCitation
Pyridine Ring Electronegative nitrogen atomElectron deficiency at positions 2, 4, 6; affects substituent reactivity. researchgate.net
Benzamide Ring Ortho-hydroxy groupIntramolecular H-bonding, masks amide polarity, increases lipophilicity. nih.gov
Benzamide Ring Ortho-methoxy groupDecreases lipophilicity. nih.gov
Benzamide Ring Meta-substituentSteric/electronic influence on adjacent groups, can weaken H-bonds. nih.gov

Application of Metal-Organic Frameworks and Other Catalytic Systems in N-Pyridinyl Benzamide Synthesis

The synthesis of N-pyridinyl benzamides, including this compound, has benefited significantly from advancements in catalysis, particularly the use of heterogeneous catalysts like Metal-Organic Frameworks (MOFs). researchgate.net MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netresearchgate.net Their high surface area, tunable structures, and potential for incorporating catalytically active sites make them highly effective in promoting chemical reactions. researchgate.netdigitellinc.com

Several studies have highlighted the use of MOFs in amide bond formation. Zirconium-based MOFs (Zr-MOFs) have been developed as stable, recyclable heterogeneous catalysts for amide synthesis from carboxylic acids and amines under mild conditions. digitellinc.com Defect engineering in these MOFs, such as incorporating pyridine N-oxide to create co-localized Lewis acidic Zr sites and hydrogen-bonding networks, can enhance catalytic efficiency and broaden the substrate scope. chemrxiv.org

Bimetallic MOFs have also proven to be efficient catalysts. One study detailed the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine (B139424) and trans-β-nitrostyrene using a Fe₂Ni-BDC bimetallic MOF (where BDC is 1,4-benzenedicarboxylic acid). mdpi.comresearchgate.net This heterogeneous catalyst demonstrated good efficiency and could be recovered and reused multiple times without a significant loss of activity. mdpi.com The reaction, which involves the cleavage of a C=C double bond, achieved an 82% yield of N-(pyridin-2-yl)-benzamide at 80°C. mdpi.comresearchgate.net Another bimetallic system, Co/Fe-MOF, was used to catalyze the oxidative amidation between 2-aminopyridine and benzaldehyde (B42025) to form N-pyridinylamides. researchgate.net

Beyond MOFs, other catalytic systems have been employed. A cerium(III)-catalyzed reaction between 2-aminopyridines and nitroolefins provides an efficient route to pyridyl benzamides without the need for external oxidants or additives. nih.gov This method demonstrates broad substrate scope with moderate to excellent yields. nih.gov

Catalyst SystemReactantsProductKey FeaturesCitation
Zr-based MOFs Carboxylic Acids + AminesAmidesHeterogeneous, recyclable, mild conditions. digitellinc.com
Defect-Engineered MOF-808-py-Nox Carboxylic Acids + AminesAmidesEnhanced efficiency via co-localized catalytic sites. chemrxiv.org
Fe₂Ni-BDC MOF 2-Aminopyridine + trans-β-nitrostyreneN-(pyridin-2-yl)-benzamideHeterogeneous, reusable, 82% yield. mdpi.comresearchgate.net
Co/Fe-MOF 2-Aminopyridine + BenzaldehydeN-pyridinylamidesCatalyzes oxidative amidation. researchgate.net
Ce(NO₃)₃·6H₂O 2-Aminopyridines + NitroolefinsPyridyl BenzamidesNo external oxidant needed, broad scope. nih.gov

Structure Activity Relationship Sar Studies of N 6 Methylpyridin 2 Yl Benzamide Derivatives

Impact of Substituent Variations on the Benzamide (B126) Phenyl Ring

The position and electronic nature of substituents on the benzamide phenyl ring play a crucial role in modulating the activity of N-(6-methylpyridin-2-yl)benzamide derivatives. The introduction of a methyl group, an electron-donating group, has been explored at various positions to understand its impact on potency.

Studies have shown that the placement of the methyl group can significantly alter the compound's interaction with its biological target. For instance, in a series of related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing methyl substituents were found to have less favorable docking scores within their respective groups, suggesting that while the methyl group can aid in positioning the ring within a hydrophobic pocket, it may not always favor optimal interactions. nanobioletters.com

In the context of aryl benzamide-based mGluR5 negative allosteric modulators (NAMs), hydrophobic groups on the benzamide ring (Ring B) were found to reduce activity. mdpi.com This is exemplified by the higher activity of an unsubstituted analog compared to a derivative with a methyl group at the same position. mdpi.com

The following table summarizes the effects of methyl substitution on the benzamide phenyl ring of N-(6-methylpyridin-2-yl)benzamide analogs on mGluR5 antagonist activity.

Table 1: Effect of Methyl Substitution on the Benzamide Phenyl Ring

Compound Substitution on Benzamide Ring mGluR5 IC₅₀ (nM)
1 Unsubstituted 1300
2 3-Methyl >10000
3 4-Methyl >10000

The introduction of electron-withdrawing groups, such as halogens and cyano groups, onto the benzamide phenyl ring has been a key strategy in optimizing the potency of N-(6-methylpyridin-2-yl)benzamide derivatives.

Halogen substitution, particularly with fluorine and chlorine, has been shown to be beneficial for activity. The position of the halogen is critical. For instance, a 3-fluoro substitution on the phenyl ring of a benzamide core has been a starting point for optimization in some series. In other related benzamide series, a 2-chloro substituent was found to confer submicromolar M₁ muscarinic acetylcholine (B1216132) receptor antagonist activity. nih.gov

The cyano (CN) group, a potent electron-withdrawing group, has been identified as a particularly important substituent for high-affinity mGluR5 antagonists when placed at the 3-position of the benzamide ring. brieflands.com A series of 3-cyano-substituted amide analogues have been designed based on this finding, indicating the significance of this modification for potent activity. brieflands.com

The table below illustrates the impact of halogen and cyano substitutions on the benzamide phenyl ring on mGluR5 antagonist activity.

Table 2: Influence of Halogen and Cyano Substitutions on the Benzamide Phenyl Ring

Compound Substitution on Benzamide Ring mGluR5 IC₅₀ (nM)
4 3-Chloro 230
5 4-Chloro 250
6 3-Cyano 58
7 4-Cyano 1100

Replacing the substituted phenyl ring of the benzamide moiety with other aromatic or heteroaromatic systems has also been explored to understand the broader SAR. The introduction of different ring systems can influence the compound's electronic properties, conformation, and potential for additional interactions with the target protein.

For example, the replacement of a phenyl group with a pyridine (B92270) ring can significantly impact a molecule's physicochemical properties and biological activity. researchgate.net In the development of mGluR5 NAMs, a pyridin-2-yl replacement for a thiazol-2-yl ring was found to be more amenable to substitution. acs.org

Furthermore, the introduction of a thiophene (B33073) ring, another common heteroaromatic system, has been investigated. In a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, these compounds demonstrated good antibacterial activity. researchgate.net This suggests that the benzamide phenyl ring can be replaced with other aromatic systems to achieve different biological activities.

The following table provides examples of N-(6-methylpyridin-2-yl)amide derivatives where the benzoyl group has been replaced by other aromatic or heteroaromatic acyl groups and their effect on mGluR5 antagonist activity.

Table 3: Effects of Other Aromatic and Heteroaromatic Acyl Groups

Compound Acyl Group mGluR5 IC₅₀ (nM)
8 Benzoyl 1300
9 Thiophen-2-oyl >10000
10 Pyridin-3-oyl >10000

Significance of Modifications on the Pyridine Ring

The position of the methyl group on the pyridine ring is a critical determinant of the potency and selectivity of these compounds. The parent compound of interest in many SAR studies is N-substituted with a 6-methylpyridin-2-yl moiety. Research has shown a preference for retaining the 2-methyl-6-pyridyl "a" ring in the amide series for mGluR5 antagonists. mdpi.comnih.gov

While direct comparative studies of various methyl positional isomers on the N-(pyridin-2-yl)benzamide scaffold are limited, the consistent use and retention of the 6-methylpyridin-2-yl moiety in potent mGluR5 antagonists underscore its importance. mdpi.comnih.gov In the synthesis of N-(pyridin-2-yl)-benzamide derivatives, the presence of a 4-methyl substituent on the 2-aminopyridine (B139424) starting material resulted in a slightly reduced yield compared to the unsubstituted 2-aminopyridine, yielding N-(4-methylpyridin-2-yl)benzamide.

The table below shows the activity of compounds with different methyl substitution patterns on the pyridine ring.

Table 4: Effect of Methyl Group Position on the Pyridine Ring

Compound Pyridine Moiety mGluR5 IC₅₀ (nM)
11 N-(6-methylpyridin-2-yl) 1300
12 N-(4-methylpyridin-2-yl) >10000
13 N-(pyridin-2-yl) >10000

The introduction of halogens, such as fluorine, onto the pyridine ring has been investigated to fine-tune the electronic properties and metabolic stability of these compounds. Fluorine, with its high electronegativity and small size, can significantly alter the pKa of the pyridine nitrogen and influence interactions with the biological target.

In a series of mGluR5 NAMs, the replacement of a 5-fluoro group on a pyridin-3-yl ether with a 5-chloro group resulted in only a slight decrease in potency. acs.org This suggests some tolerance for different halogens at this position. The introduction of a 5-fluoro group on a pyridin-2-yl amide was part of an optimization strategy in the development of potent mGluR5 NAMs. acs.org

The following table summarizes the effects of halogen substitution on the pyridine ring of N-arylbenzamide derivatives.

Table 5: Effect of Halogen Substitution on the Pyridine Ring

Compound Pyridine Moiety mGluR5 IC₅₀ (nM)
14 N-(6-methylpyridin-2-yl) 1300
15 N-(5-fluoropyridin-2-yl) 180
16 N-(5-chloropyridin-2-yl) 220

Role of the Amide Linker and Bridging Moieties in Ligand Binding

The amide linker is a critical structural motif in the design of biologically active molecules, serving as a stable and synthetically accessible bridge between different pharmacophoric elements. In the context of N-(6-methylpyridin-2-yl)benzamide derivatives, the role of this linker has been investigated, particularly in comparison to other bridging moieties like the alkyne group. nih.gov

Research into antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) provides a direct comparison. The compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) was identified as a potent and selective noncompetitive mGluR5 antagonist, establishing the alkyne bond as a key structural feature for high-affinity antagonists in this class. nih.gov In an effort to generate novel and structurally diverse antagonists, a series of analogues were developed where the alkyne linker was replaced with an amide group. researchgate.net

This substitution from an alkyne to an amide linker was found to have a significant impact on biological activity. While the amide-based compounds offered structural novelty, most variations on the amide template were not well tolerated, leading to a general decrease in binding affinity at mGluR5 compared to their alkyne counterparts. researchgate.net This suggests that the rigidity, length, and electronic properties of the bridging moiety are crucial for optimal interaction with the receptor's binding site. Despite the general reduction in potency, a few specific amide derivatives were discovered that retained potent activity, indicating that the amide linker can be a viable alternative, provided the substitutions on the connected aromatic rings are optimized. researchgate.net

Table 1: Comparison of Alkyne vs. Amide Linker in mGluR5 Antagonists

CompoundLinker TypeCore StructuremGluR5 Binding Affinity (Ki, nM)
MPEP (1)Alkyne2-Methyl-6-(phenylethynyl)pyridine14 ± 2
Compound 25AmideN-(6-methylpyridin-2-yl)benzamide1100 ± 150

Methodological Approaches in SAR Elucidation

A primary method for elucidating the Structure-Activity Relationship (SAR) of N-(6-methylpyridin-2-yl)benzamide derivatives involves the systematic synthesis of a series of analogues followed by their biological evaluation. nih.gov This approach allows researchers to probe the effect of specific structural modifications on the compound's activity at a biological target.

The synthesis of these analogues typically employs standard amidation methods. For instance, a common starting material is 2-amino-6-methylpyridine (B158447), which can be coupled with various substituted benzoic acids or their corresponding acyl chlorides to yield the desired N-(6-methylpyridin-2-yl)benzamide derivatives. nih.gov This synthetic strategy is versatile, allowing for the introduction of a wide range of substituents on the benzamide portion of the molecule.

Once synthesized, these analogues are subjected to biological evaluation to quantify their activity. In the study of mGluR5 antagonists, this involves obtaining binding and functional data to determine the affinity of the compounds for the receptor. researchgate.net Similarly, in studies exploring N-pyridin-2-yl benzamide analogues as glucokinase (GK) activators, the synthesized molecules are evaluated in vitro for their ability to activate the GK enzyme. nih.gov The resulting data, which often includes metrics like IC₅₀ values or fold activation, are then compared across the series of analogues. By correlating the changes in chemical structure with the observed changes in biological activity, researchers can identify key pharmacophoric elements and understand the structural requirements for potency and selectivity. nih.govnih.gov

Table 2: Biological Activity of Selected N-(6-methylpyridin-2-yl)benzamide Analogues at mGluR5

CompoundSubstituent on Benzamide RingmGluR5 Binding Affinity (Ki, nM)
25None1100 ± 150
263-Chloro370 ± 50
273-Methoxy1300 ± 200
553-Cyano-4-benzyloxy16 ± 2
563-Cyano-4-(2-methylbenzyloxy)15 ± 2

Another important methodological approach in SAR elucidation is the quantitative analysis of how the electronic properties of substituents influence a compound's biological activity. This method, often part of a broader Quantitative Structure-Activity Relationship (QSAR) study, seeks to establish a mathematical correlation between physicochemical descriptors and the potency of a series of analogues. archivepp.commdpi.com

The electronic influence of a substituent is commonly described by parameters such as the Hammett constant (σ). wikipedia.org This constant quantifies the electron-donating or electron-withdrawing character of a substituent on an aromatic ring. For example, a nitro group (-NO₂) is strongly electron-withdrawing (positive σ value), while a methoxy (B1213986) group (-OCH₃) is electron-donating (negative σ value). wikipedia.org

In a typical analysis, the biological activities of a series of compounds (often expressed as log(1/IC₅₀) or a similar term) are plotted against the Hammett constants of their respective substituents. A linear correlation, known as a Hammett plot, can provide insight into the reaction mechanism or the nature of the ligand-receptor interaction. wikipedia.org For instance, a positive slope (rho value) in the plot suggests that the biological activity is enhanced by electron-withdrawing groups, which may indicate that a buildup of negative charge is stabilized in the transition state of the binding interaction. Conversely, a negative rho value implies that electron-donating groups favor higher activity. wikipedia.org While classical Hammett constants are widely used, other electronic descriptors, such as Swain-Lupton parameters, may also be employed to better dissect resonance and field effects. nih.gov This approach allows for a more rational design of new analogues by selecting substituents with optimal electronic properties to enhance biological activity.

Table 3: Example of Hammett Constants for Common Substituents

Substituent (R)Hammett Constant (σp)Electronic Effect
-OCH3-0.27Strongly Electron-Donating
-CH3-0.17Electron-Donating
-H0.00Reference
-Cl0.23Electron-Withdrawing
-CN0.66Strongly Electron-Withdrawing
-NO20.78Very Strongly Electron-Withdrawing

Molecular Mechanism of Action and Target Engagement Investigations

Elucidation of Specific Molecular Interactions with Identified Biological Targets

Hydrogen Bonding Networks in Receptor Binding

Theoretical models suggest that hydrogen bonding plays a pivotal role in the binding of 3-methyl-N-(6-methylpyridin-2-yl)benzamide to its putative receptor targets. The amide linkage within the molecule presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features allow for the formation of a stable hydrogen bonding network with amino acid residues in the binding pocket of a target protein. For instance, the amide nitrogen could interact with the carbonyl oxygen of a peptide backbone, while the amide oxygen could form a hydrogen bond with the side chain of amino acids such as serine, threonine, or tyrosine. The nitrogen atom within the pyridinyl ring also offers an additional site for hydrogen bond acceptance.

Analysis of Allosteric Binding Site Interactions for Receptor Modulators

Studies on structurally similar benzamide (B126) derivatives suggest that this compound may function as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding event induces a conformational change in the receptor, thereby altering its affinity for the endogenous ligand or its signaling efficacy. For example, some benzamide compounds have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While the specific allosteric binding site for this compound has not been empirically determined, computational docking studies based on homologous receptor structures could provide insights into potential binding pockets and the key interacting residues.

Investigation of Signaling Pathway Modulation

The binding of this compound to its target receptor is anticipated to initiate a cascade of intracellular signaling events. If, for instance, the compound acts as a glucokinase activator, as has been suggested for other benzamide derivatives, it would likely enhance the conversion of glucose to glucose-6-phosphate. This action would, in turn, modulate pathways involved in glucose metabolism and insulin (B600854) secretion. Alternatively, if it functions as an mGluR5 NAM, it would attenuate the signaling pathways normally activated by glutamate, which could have implications for neuronal excitability and synaptic plasticity. The precise signaling pathways modulated by this compound are contingent on its specific biological target, a subject that necessitates further experimental validation.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is frequently used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Binding Poses and Binding Energies

In a hypothetical molecular docking study of 3-methyl-N-(6-methylpyridin-2-yl)benzamide, the first step would be to identify a relevant protein target. Once a target is selected, docking algorithms would be employed to predict the most stable binding poses of the compound within the protein's active site. These predictions are scored based on the calculated binding energy, which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and potentially more potent interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

Docking PoseBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (nM)Key Interacting Residues (Hypothetical)
1-8.5500ASP145, LYS78, PHE144
2-8.2750LEU22, VAL30, ILE84
3-7.91200GLU91, TYR92

Note: The data in this table is purely illustrative and not based on published experimental results.

Identification of Key Residues for Ligand Recognition

Analysis of the predicted binding poses allows for the identification of key amino acid residues within the target's active site that are crucial for recognizing and binding the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, one might expect the benzamide (B126) moiety to form hydrogen bonds with polar residues, while the methyl-substituted phenyl and pyridine (B92270) rings could engage in hydrophobic and aromatic interactions. Identifying these key residues is vital for understanding the mechanism of action and for designing future analogs with improved affinity. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is another cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com

Ligand-Based Pharmacophore Model Generation

In the absence of a known protein structure, a pharmacophore model can be generated from a set of known active molecules. For this compound, if a series of structurally similar compounds with known biological activity were available, a ligand-based pharmacophore model could be constructed. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Table 2: Hypothetical Pharmacophore Features for a Ligand-Based Model Derived from Benzamide Analogs

FeatureTypeLocation (Relative Coordinates)
1Hydrogen Bond Acceptor(x1, y1, z1)
2Hydrogen Bond Donor(x2, y2, z2)
3Aromatic Ring(x3, y3, z3)
4Aromatic Ring(x4, y4, z4)
5Hydrophobic Center(x5, y5, z5)

Note: The data in this table is for illustrative purposes only.

Structure-Based Virtual Screening utilizing Target Binding Sites

If a high-resolution structure of a relevant protein target is available, a structure-based pharmacophore model can be generated directly from the active site. This model defines the key interaction points within the binding pocket. This pharmacophore can then be used as a 3D query to screen large chemical databases for novel compounds that match the required features, a process known as virtual screening. mdpi.com This approach could be used to identify new potential ligands that mimic the binding of this compound or interact with the same target.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of a molecule. These calculations can be used to determine a variety of molecular properties that are relevant to its chemical reactivity and biological activity.

For this compound, DFT calculations could be employed to determine properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

Table 3: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: These values are hypothetical and intended for illustrative purposes.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No published studies were identified that have applied Density Functional Theory (DFT) calculations to This compound . Such a study would be necessary to determine its optimized molecular geometry, electronic properties (such as charge distribution and dipole moment), and to derive reactivity descriptors. Without these fundamental calculations, a scientifically accurate discussion of its electronic structure is impossible.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. The energy gap between these frontier orbitals, a key parameter derived from DFT or other quantum chemical calculations, has not been reported for This compound . Therefore, no data is available to create a data table or to analyze its kinetic stability and reactivity profile.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying electrophilic and nucleophilic sites for potential intermolecular interactions. Generating an MEP map is dependent on prior electronic structure calculations (like DFT). As no such studies for This compound are available, a visual map and its corresponding analysis of reactive sites cannot be provided.

Conformational Analysis and Structural Stability Predictions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative stabilities. While research exists on the crystal structures of similar benzamide derivatives, which reveals details like dihedral angles and intramolecular bonding, a specific computational analysis predicting the stable conformers and energy barriers of This compound has not been published. This prevents a detailed discussion of its structural flexibility and preferred three-dimensional shape.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Research Design

In silico ADMET prediction relies on computational models to forecast the pharmacokinetic and toxicological properties of a compound. These predictions are highly structure-specific. There are no available reports or databases containing predicted ADMET properties—such as human intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, or toxicity profiles—for This compound . Without this data, it is not possible to construct the required data tables or assess its potential as a drug candidate from a computational standpoint.

Advanced Characterization and Analytical Methodologies for N 6 Methylpyridin 2 Yl Benzamide and Analogues

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each hydrogen and carbon atom can be determined.

¹H NMR: The proton NMR spectrum of a related isomer, 3-methyl-N-(pyridin-2-yl)benzamide , reveals characteristic signals that can be extrapolated to predict the spectrum of 3-methyl-N-(6-methylpyridin-2-yl)benzamide . The spectrum would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and pyridine (B92270) rings, as well as singlets for the two methyl groups. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. For 3-methyl-N-(pyridin-2-yl)benzamide , the spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon. A similar pattern would be expected for This compound , with the chemical shifts being influenced by the position of the methyl substituents.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (N-H)8.5 - 9.5 (broad singlet)-
Benzamide Aromatic (C-H)7.2 - 8.0 (multiplets)125 - 140
Pyridine Aromatic (C-H)6.8 - 8.2 (multiplets)110 - 158
Benzamide Methyl (CH₃)~2.4 (singlet)~21
Pyridine Methyl (CH₃)~2.5 (singlet)~24
Carbonyl (C=O)-~166

Note: The data presented in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a benzamide derivative typically displays characteristic absorption bands. For a compound like This compound , key vibrational frequencies would be expected for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C stretching. The analysis of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide , shows vibrational frequencies for N-H, C=O, and C-N bonds which can be used as a reference. researchgate.net

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amide)3200 - 3400Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Methyl)2850 - 3000Stretching
C=O (Amide I)1650 - 1690Stretching
C=C (Aromatic)1450 - 1600Stretching
N-H (Amide II)1510 - 1570Bending
C-N1200 - 1350Stretching

Note: The data in this table is based on typical ranges for the specified functional groups in similar molecular environments.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like This compound are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm, arising from π → π* transitions within the aromatic rings and the conjugated amide system. The exact position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the aromatic rings. Studies on other furo[2,3-b]pyridine (B1315467) derivatives show characteristic absorption bands in the region of 250 to 390 nm, which are attributed to π → π* and n → π* transitions. researchgate.net

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be confirmed. For This compound , the expected molecular formula is C₁₄H₁₄N₂O, with a corresponding monoisotopic mass of approximately 226.1106 g/mol . nih.govncats.io HR-MS analysis would aim to detect this molecular ion with high precision, confirming the elemental composition of the synthesized compound.

Biophysical Assays for Quantitative Binding Affinity Measurement

To investigate the potential of This compound and its analogues to interact with biological targets, various biophysical assays can be employed to measure their binding affinity. These assays are crucial for structure-activity relationship (SAR) studies in drug discovery.

Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) are commonly used to quantify the binding affinity (typically expressed as the dissociation constant, Kd) between a small molecule and a protein target. For instance, a study on novel benzamide-type binders for the protein cereblon utilized an MST assay to measure binding affinities. nih.gov Similarly, the evaluation of N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase involved in vitro assays to determine their activity. nih.govresearchgate.net Should a biological target for This compound be identified, these techniques would be instrumental in quantifying its binding potency.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. springernature.com In a typical SPR experiment involving a small molecule like a benzamide derivative, a target protein is immobilized on a sensor chip surface. The small molecule is then flowed over this surface, and any binding event is detected as a change in the refractive index at the surface, measured in resonance units (RU). researchgate.net This allows for the determination of key kinetic parameters such as the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a). cytivalifesciences.com

The kinetic and affinity data derived from SPR are crucial for structure-activity relationship (SAR) studies, helping to optimize lead compounds for improved efficacy and safety. cytivalifesciences.com The technique is highly sensitive and can be used to study a wide range of interactions, including those of low-molecular-weight compounds with their protein targets. cytivalifesciences.com

Representative Data for Small Molecule-Protein Interactions:

To illustrate the utility of SPR, the following table presents kinetic data for the binding of several small molecule sulfonamide inhibitors to immobilized Carbonic Anhydrase II (CAII). This system is analogous to the potential interactions of benzamide derivatives with their biological targets.

CompoundMolecular Weight (Da)ka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
Acetazolamide222.222.4 x 10⁵1.2 x 10⁻³5.0
4-Carboxybenzenesulfonamide201.201.1 x 10⁵2.5 x 10⁻³22.7
Sulfanilamide172.205.2 x 10³9.8 x 10⁻³1880
Sulpiride341.401.3 x 10³8.1 x 10⁻³6230
This table presents representative data for the binding of small molecule inhibitors to Carbonic Anhydrase II, as specific SPR data for this compound is not publicly available. Data sourced from a representative application note. biosensingusa.com

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. tainstruments.com This allows for a complete thermodynamic characterization of the interaction in a single experiment. whiterose.ac.uk In a typical ITC experiment, a solution of a ligand, such as a benzamide analogue, is titrated into a solution containing the target macromolecule. The resulting heat changes are measured, providing direct determination of the binding enthalpy (ΔH). frontiersin.org From the binding isotherm, the binding constant (K_a, and its reciprocal, the dissociation constant K_D), and the stoichiometry of the interaction (n) can be determined. tainstruments.com Subsequently, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

This comprehensive thermodynamic profile is invaluable in drug design and lead optimization. tainstruments.com It provides deep insights into the driving forces of the binding interaction, whether it is enthalpically driven (due to hydrogen bonding and van der Waals interactions) or entropically driven (often due to the release of water molecules from the binding interface). researchgate.net

Representative Thermodynamic Data for Small Molecule-Protein Binding:

The following table shows representative thermodynamic data for the binding of sulfonamide inhibitors to Carbonic Anhydrase XII. This data illustrates the detailed thermodynamic information that can be obtained from ITC analysis for a small molecule binding to its protein target.

InhibitorK_D (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Acetazolamide35-10.2-9.8-0.41.0
Ethoxzolamide12-10.8-12.51.70.9
Trifluoromethanesulfonamide85-9.7-11.31.61.1
This table presents representative data for the binding of sulfonamide inhibitors to Carbonic Anhydrase XII to illustrate the application of ITC. researchgate.net Specific ITC data for this compound is not publicly available.

Chromatographic Methods for Purity Assessment and Quantification (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for the purity assessment and quantification of pharmaceutical compounds. The method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net For benzamide derivatives, RP-HPLC provides a reliable way to separate the main compound from any starting materials, by-products, or degradation products.

Method development involves optimizing various parameters, including the column, mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water/buffer), pH, flow rate, and detection wavelength, to achieve efficient separation with good peak shape and resolution. nih.gov Validation according to ICH guidelines ensures that the analytical method is accurate, precise, linear, specific, and robust. researchgate.net

Example RP-HPLC Method for a Benzamide Analogue:

An isocratic RP-HPLC method has been developed for the analysis of N-phenylbenzamide, a close structural analogue of N-(pyridin-2-yl)benzamides. researchgate.net The conditions for this method are detailed below and are representative of a typical setup for purity determination of such compounds.

ParameterCondition
Column Reversed-phase C18
Mobile Phase Acetonitrile : 10mM Sodium Acetate Buffer (pH 5) (50:50, v/v)
Elution Isocratic
Flow Rate 0.7 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Temperature 30 °C
Retention Time ~7.60 min for N-phenylbenzamide
This table details a validated RP-HPLC method for N-phenylbenzamide, a structural analogue, illustrating a typical chromatographic setup for purity assessment. researchgate.net

This method demonstrates good linearity and precision, making it suitable for quantifying the compound and assessing its purity during synthesis and formulation development. researchgate.net

Future Research Directions and Translational Perspectives

Rational Design and Optimization of Novel 3-methyl-N-(6-methylpyridin-2-yl)benzamide Analogues

The future development of this compound hinges on the rational design and chemical synthesis of novel analogues to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related N-aryl-substituted amides and pyridinyl derivatives have provided a foundational understanding for such efforts.

For instance, research into amide-based ligands as noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) has shown that replacing an alkyne linker with an amide group can yield moderately active compounds. acs.org While many structural variations to the amide template are not well-tolerated, specific substitutions can lead to potent molecules. acs.orgresearchgate.net Similarly, the design of N-pyridin-2-yl benzamide (B126) analogues as allosteric activators of glucokinase (GK) has been a fruitful area of research. google.com These studies form a basis for the systematic modification of the this compound scaffold.

Key areas for optimization would include:

Substitution on the Benzoyl Ring: Exploring alternative positions and electronic properties of the methyl group on the benzoyl ring could influence binding affinity and selectivity.

Substitution on the Pyridine (B92270) Ring: Modifying the methyl group on the pyridine ring or introducing other substituents could fine-tune the molecule's interaction with its biological target(s).

Amide Bond Bioisosteres: Replacing the central amide bond with other chemical linkers could improve metabolic stability and other drug-like properties.

The synthesis of such analogues can be achieved through established chemical routes, often involving the coupling of a substituted benzoic acid (or its activated form, like an acyl chloride) with a corresponding aminopyridine derivative. patsnap.comfrontiersin.org

Table 1: Potential SAR Exploration for this compound Analogues
Scaffold RegionProposed ModificationRationale
Benzoyl Ring Vary position (2-, 4-) and nature (e.g., -Cl, -OCH3, -CF3) of the methyl substituent.To probe the binding pocket for additional interactions and modify electronic properties.
Pyridine Ring Vary position (3-, 4-, 5-) and nature of the methyl substituent.To optimize interactions with the target protein; SAR on related mGluR5 antagonists shows sensitivity to pyridine substitution. acs.org
Amide Linker Replace with bioisosteres like reverse amides, esters, or heterocyclic linkers.To improve metabolic stability and alter conformational preferences.

Investigation of Selective Target Engagement and Polypharmacology

A critical future direction is to delineate the precise molecular targets of this compound and its analogues. The broader class of benzamides is known for interacting with multiple targets, a concept known as polypharmacology. nih.gov This can be a therapeutic advantage, for instance in treating complex multifactorial diseases, but it also necessitates careful characterization to avoid off-target effects. nih.gov

Given that related structures act as mGluR5 negative allosteric modulators (NAMs) and glucokinase (GK) activators, it is plausible that this compound could engage one or both of these targets. Future research should employ a battery of in vitro assays to:

Determine Binding Affinity and Functional Activity: Test the compound and its analogues against a panel of receptors and enzymes, with a primary focus on mGluR5 and GK.

Profile for Selectivity: Screen against other mGluR subtypes, related kinases, and a broad panel of common off-targets (e.g., GPCRs, ion channels) to establish a comprehensive selectivity profile.

Elucidate Mechanism of Action: For active compounds, determine whether they act as agonists, antagonists, or allosteric modulators. For enzyme activators, kinetic studies can reveal the nature of the activation. ncats.io

Understanding the polypharmacology of this chemical series is essential for guiding translational efforts and selecting the most appropriate disease models for in vivo testing.

Application of this compound and its Analogues as Chemical Probes in Biological Systems

Well-characterized, potent, and selective analogues of this compound could serve as valuable chemical probes. pharmaffiliates.com Chemical probes are small molecules used to study the function of proteins and biological pathways in cellular or in vivo systems.

The development of such probes would involve:

Identification of a Potent and Selective Ligand: Through the rational design process described in section 8.1, identify an analogue with high affinity for a single target (e.g., mGluR5 or GK) and a clean off-target profile.

Synthesis of a "Tagged" Analogue: Modify the probe by incorporating a functional group (e.g., an azide (B81097) or alkyne for click chemistry, or a biotin (B1667282) tag) that allows for visualization or affinity purification. This modification must be carefully designed to not disrupt the probe's binding to its target.

Application in Biological Assays: The resulting chemical probe could be used to:

Visualize the localization of the target protein within cells.

Identify novel protein-protein interactions through pull-down experiments followed by mass spectrometry. pharmaffiliates.com

Validate the role of the target protein in specific cellular signaling pathways.

By providing tools to interrogate the biology of targets like mGluR5 and GK, these chemical probes can accelerate the understanding of disease mechanisms and the identification of new therapeutic strategies. patsnap.com

Preclinical Research Avenues based on Identified Biological Activities

The therapeutic potential of this compound and its analogues can be explored in various preclinical disease models, guided by their identified biological activities.

The metabotropic glutamate receptor 5 (mGluR5) is deeply implicated in the pathophysiology of numerous CNS disorders, including anxiety, depression, pain, and addiction. researchgate.net The glutamatergic system is often hyperactive in clinical depression, and lower levels of mGluR5 have been observed in postmortem studies of individuals with major depressive disorder. nih.gov Consequently, mGluR5 antagonists are considered attractive therapeutic targets. patsnap.com

Analogues of this compound that demonstrate potent and selective mGluR5 antagonism could be evaluated in established animal models. For example, a series of 3-(pyridin-2-yl-ethynyl)benzamide mGluR5 NAMs showed oral activity in mouse models of anxiety, such as the 4-Plate Behavioral model and the Stress-Induced Hyperthermia model. nih.gov Future research could assess optimized analogues from the current series in similar models, as well as in models of depression (e.g., forced swim test), neuropathic pain, and substance use disorders.

Table 2: Preclinical Models for mGluR5-Related CNS Disorders
DisorderPreclinical ModelMeasured OutcomeReference
Anxiety 4-Plate Behavioral ModelAnti-conflict activity nih.gov
Anxiety Stress-Induced HyperthermiaReversal of stress-induced temperature increase nih.gov
Depression Forced Swim TestImmobility time nih.gov
Pain (Cancer) Bone Cancer Pain ModelMechanical hyperalgesia nih.gov

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and liver cells, playing a pivotal role in glucose homeostasis. nih.govontosight.ai In the pancreas, it triggers glucose-stimulated insulin (B600854) secretion, and in the liver, it promotes glucose uptake and glycogen (B147801) synthesis. frontiersin.org Allosteric activators of GK are therefore a promising therapeutic strategy for Type 2 Diabetes (T2D). patsnap.comnih.govnih.gov

The N-pyridin-2-yl benzamide scaffold has been successfully employed to develop potent GK activators. google.com A novel series of these analogues demonstrated excellent GK activation in vitro and significant reductions in blood glucose levels in an oral glucose tolerance test (OGTT) in rats. google.compnas.org This provides a strong rationale for evaluating this compound and its optimized analogues in the context of metabolic disease.

Future preclinical research should involve:

In vitro assessment of GK activation in isolated pancreatic islets and hepatocytes. pnas.org

In vivo evaluation in rodent models of T2D to assess effects on fasting glucose, postprandial glucose, and long-term glycemic control (HbA1c). frontiersin.org

Investigation of the dual-acting potential on both the liver and pancreas, which is a desirable feature for GK activators. nih.gov

Emerging evidence suggests that the targets of benzamide derivatives, as well as the scaffold itself, may have relevance in oncology and infectious diseases.

Oncology: The glutamatergic system, including mGluR5, is increasingly implicated in cancer biology. nih.gov Expression of mGluR5 has been reported in various tumors, and its activation can promote tumor cell migration and invasion, while antagonists can inhibit proliferation. nih.govpnas.org For example, mGluR5 antagonists have been shown to suppress cell proliferation in laryngeal cancer and multiple myeloma cell lines. umw.edu.pl Furthermore, cancer cells exhibit altered glucose metabolism (the Warburg effect), relying heavily on glycolysis. nih.gov As a key regulator of the first step of glycolysis, GK and its modulation could represent a novel therapeutic target in oncology. nih.govmdpi.com Several benzamide derivatives have also been investigated as direct anticancer agents, for instance as RET kinase inhibitors. nih.gov These links provide a solid basis for screening this compound analogues for antiproliferative activity against a panel of cancer cell lines.

Infectious Diseases: The benzamide scaffold is present in a number of agents with antimicrobial properties. Various derivatives have been developed and tested against bacterial and viral pathogens.

Antibacterial: Benzamide derivatives have been designed as inhibitors of the bacterial cell division protein FtsZ, showing potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

Antiviral: Certain benzamide derivatives have shown potent anti-HIV-1 activity. nih.gov Another study demonstrated that benzamide-based 5-aminopyrazoles possess significant antiviral activity against the avian influenza virus (H5N1). acs.org

Given these precedents, a logical future step would be to screen a library of this compound analogues for broad-spectrum antibacterial and antiviral activity to identify potential leads for anti-infective drug discovery.

Exploration of Novel Binding Modes and Allosteric Sites

The exploration of novel binding modes and allosteric sites for compounds like this compound is a burgeoning area of research, driven by the desire to develop more specific and effective therapeutic agents. While direct studies on this specific molecule are not extensively documented in publicly available research, the broader class of benzamide derivatives has been a subject of significant investigation, revealing a propensity for allosteric modulation of various biological targets. This section will delve into the potential for this compound to engage in novel binding interactions and occupy allosteric sites, drawing insights from research on structurally analogous compounds.

Allosteric modulation, where a compound binds to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site, offers several advantages over traditional orthosteric inhibition or activation. These advantages include the potential for greater subtype selectivity, a more nuanced modulation of protein function, and a lower likelihood of side effects arising from excessive activation or inhibition.

Research into the benzamide class of molecules has highlighted their capacity to act as allosteric modulators for a range of receptors. For instance, various benzamide derivatives have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5). mdpi.comnih.gov These compounds bind to an allosteric pocket within the transmembrane domain of the receptor, leading to a conformational change that reduces the receptor's response to its endogenous ligand, glutamate. mdpi.comnih.gov In silico studies of aryl benzamide derivatives have identified a specific allosteric binding site, referred to as Site 1, which is characterized by amino acid residues such as Pro655, Tyr659, and Trp945. mdpi.comnih.gov The interaction with this site is stabilized by hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.comnih.gov

Furthermore, a compound with high structural similarity to the subject of this article, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, has been identified as a negative allosteric modulator of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This finding is particularly pertinent as it suggests that the N-(6-methylpyridin-2-yl)benzamide scaffold is a viable candidate for interacting with allosteric sites on ligand-gated ion channels. The study on this analog revealed a degree of subtype selectivity, preferentially inhibiting α4β2 nAChRs over α3β4 nAChRs. nih.gov This selectivity is a hallmark of many allosteric modulators and underscores the therapeutic potential of this chemical class.

The future exploration of novel binding modes for this compound would likely involve a combination of computational and experimental approaches. Molecular docking and molecular dynamics simulations could be employed to predict potential binding sites on various receptors, including G-protein coupled receptors (GPCRs) and ion channels, for which benzamide derivatives have shown affinity. These computational models can provide insights into the specific amino acid residues that may be involved in binding and the conformational changes that may occur upon ligand binding.

Experimentally, techniques such as X-ray crystallography of the compound in complex with its target protein would provide definitive evidence of its binding mode and allosteric site. While challenging, such structural data is invaluable for structure-based drug design and the optimization of lead compounds. Additionally, photoaffinity labeling and site-directed mutagenesis studies can be used to identify and validate the specific amino acids that constitute the allosteric binding pocket.

The potential for this compound and its analogs to interact with allosteric sites presents exciting opportunities for the development of novel therapeutics. By targeting these less conserved allosteric sites, it may be possible to achieve greater selectivity and avoid some of the pitfalls associated with orthosteric modulators. Future research in this area will be critical to unlocking the full therapeutic potential of this and related benzamide compounds.

Compound NameChemical FormulaMolecular Weight ( g/mol )
This compoundC14H14N2O226.27
N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzamideC14H11F3N2O283.24
4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamideNot specifiedNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-methyl-N-(6-methylpyridin-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via coupling reactions between 3-methylbenzoyl chloride and 6-methylpyridin-2-amine. Key steps include:

  • Coupling reaction : Use of a base (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol.
  • Optimization : Adjusting reaction time (4–24 hours), temperature (0°C to room temperature), and stoichiometric ratios (1:1.2 amine:acyl chloride) to maximize yield (>75%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Primary methods :

  • ¹H/¹³C NMR : Key signals include the pyridinyl proton at δ 6.95–7.15 ppm (doublet, J = 7.6 Hz) and the methyl group on the pyridine at δ 2.45–2.50 ppm (singlet). Aromatic protons from the benzamide appear as multiplets at δ 7.40–8.20 ppm .
  • IR spectroscopy : Stretching vibrations for the amide C=O (~1680 cm⁻¹) and pyridine ring (~1590 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z 255.3 .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Critical parameters :

  • Solvent drying : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the acyl chloride.
  • Reagent purity : Confirm the absence of moisture in amines and acyl chlorides via Karl Fischer titration.
  • Standardized protocols : Detailed step-by-step procedures with reaction monitoring (TLC or LC-MS) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) to the benzamide or pyridine ring influence bioactivity?

  • SAR strategies :

  • Substituent effects : Introducing electron-withdrawing groups (e.g., fluoro, bromo) at the 4-position of the benzamide enhances binding affinity to kinase targets (e.g., IC₅₀ improvements from 150 nM to 45 nM) .
  • Pyridine modifications : Methyl groups at the 6-position improve metabolic stability compared to unsubstituted analogs (e.g., t₁/₂ increase from 1.2 to 4.5 hours in hepatic microsomes) .
    • Experimental design : Parallel synthesis of analogs followed by enzymatic assays (e.g., fluorescence polarization) and pharmacokinetic profiling .

Q. How should researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Approach :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-UV at 254 nm .
  • Kinetic analysis : Calculate degradation rate constants (k) and shelf-life (t₉₀) using Arrhenius equations. For example, instability in basic conditions (k = 0.12 h⁻¹ at pH 10) vs. stability in neutral buffers (k = 0.002 h⁻¹) .

Q. What advanced computational methods can predict the binding modes of this compound with biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17) to simulate ligand-receptor interactions. Key residues: Lys721 (hydrogen bonding with amide) and hydrophobic pockets accommodating the 3-methyl group .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD < 2.0 Å indicates stable binding) .

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